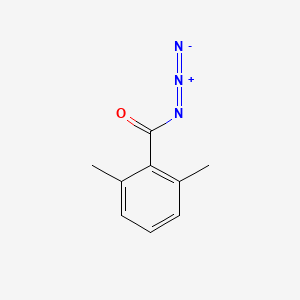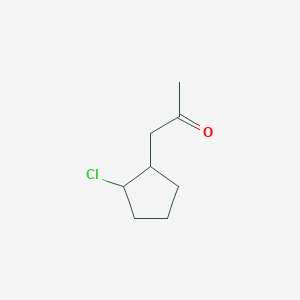
1-(2-Chlorocyclopentyl)propan-2-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(2-Chlorocyclopentyl)propan-2-one is an organic compound that features a cyclopentane ring substituted with a chlorine atom and a propanone group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
1-(2-Chlorocyclopentyl)propan-2-one can be synthesized through several methods. One common approach involves the reaction of 2-chlorocyclopentanone with a suitable alkylating agent under controlled conditions. The reaction typically requires a base to deprotonate the cyclopentanone, followed by the addition of the alkylating agent to form the desired product.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of continuous flow reactors, advanced catalysts, and precise temperature and pressure control to maximize efficiency and minimize by-products.
Análisis De Reacciones Químicas
Types of Reactions
1-(2-Chlorocyclopentyl)propan-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The chlorine atom can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents like sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are often used.
Substitution: Nucleophilic substitution reactions typically require a strong nucleophile and a suitable solvent, such as dimethyl sulfoxide (DMSO).
Major Products Formed
Oxidation: Carboxylic acids or ketones.
Reduction: Alcohols.
Substitution: Various substituted derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
1-(2-Chlorocyclopentyl)propan-2-one has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential effects on biological systems and its interactions with enzymes and receptors.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 1-(2-Chlorocyclopentyl)propan-2-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may act as an inhibitor or activator, depending on the context of its use. The pathways involved often include binding to active sites or altering the conformation of target proteins, leading to changes in their activity.
Comparación Con Compuestos Similares
Similar Compounds
Cyclopentanone: A simpler analog without the chlorine substitution.
2-Chlorocyclopentanone: Similar structure but lacks the propanone group.
Propiophenone: Contains a phenyl group instead of a cyclopentane ring.
Uniqueness
1-(2-Chlorocyclopentyl)propan-2-one is unique due to the presence of both a chlorine-substituted cyclopentane ring and a propanone group. This combination imparts distinct chemical properties and reactivity, making it valuable for specific applications in research and industry.
Propiedades
Número CAS |
106347-75-5 |
|---|---|
Fórmula molecular |
C8H13ClO |
Peso molecular |
160.64 g/mol |
Nombre IUPAC |
1-(2-chlorocyclopentyl)propan-2-one |
InChI |
InChI=1S/C8H13ClO/c1-6(10)5-7-3-2-4-8(7)9/h7-8H,2-5H2,1H3 |
Clave InChI |
JPVDKBMHPDLMGB-UHFFFAOYSA-N |
SMILES canónico |
CC(=O)CC1CCCC1Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



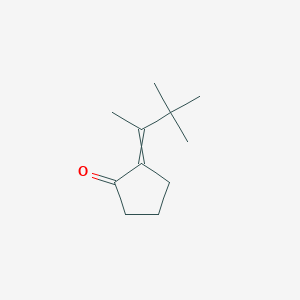
![1,1'-[1,4-Phenylenedi(ethene-2,1-diyl)]bis(4-ethenylbenzene)](/img/structure/B14328132.png)
![3-{[(2-Ethoxyethyl)amino]methylidene}-6-methyl-2H-pyran-2,4(3H)-dione](/img/structure/B14328134.png)
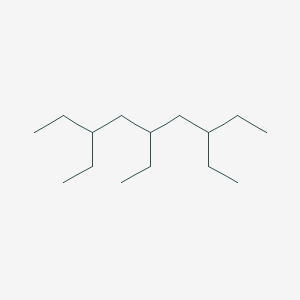
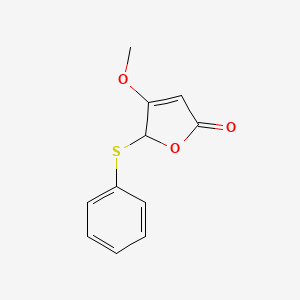

![1,2,3,4,5-Pentafluoro-6-[2-(4-methylphenyl)ethenyl]benzene](/img/structure/B14328156.png)

![3-Chloro-N-[cyano(2-fluoroethoxy)methyl]benzamide](/img/structure/B14328171.png)
![N-(4-chlorophenyl)-1,3,3-trimethyl-6-azabicyclo[3.2.1]octane-6-carbothioamide](/img/structure/B14328191.png)
![3-[(Tetradecylamino)methyl]-1,3-benzothiazole-2(3H)-thione](/img/structure/B14328203.png)
![{3-[(2-Chloroethyl)sulfanyl]propyl}benzene](/img/structure/B14328213.png)
